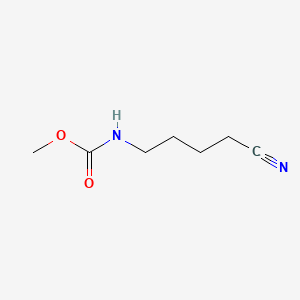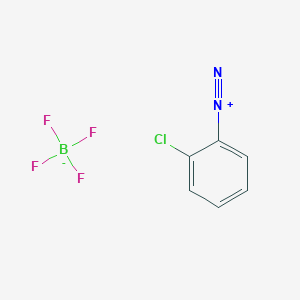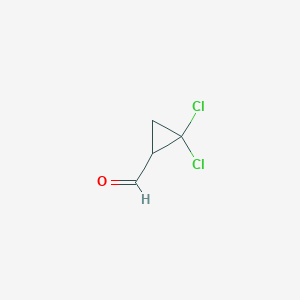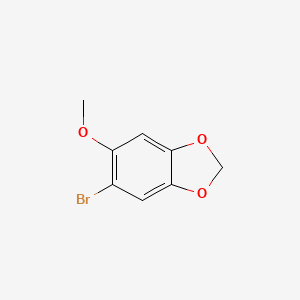
3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride, also known as 3-MNP, is a synthetic compound used in a variety of scientific research applications. It is an aromatic amine, derived from the nitroalkylation of aniline with an alkyl halide. The hydrochloride form of the compound is a white, crystalline solid with a melting point of around 100°C. 3-MNP has been used in a range of studies, including biochemical and physiological experiments, as well as in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-MNP.
Wissenschaftliche Forschungsanwendungen
3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has been used in a range of scientific research applications, including biochemical and physiological experiments, as well as laboratory experiments. It has been used to study the effects of nitric oxide on cell membranes, as well as to investigate the effects of nitric oxide on enzyme activity. 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has also been used to study the effects of nitric oxide on the regulation of gene expression. In addition, it has been used to study the effects of nitric oxide on the regulation of cell signaling pathways.
Wirkmechanismus
The mechanism of action of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride is not fully understood. However, it is thought to act as a nitric oxide donor, releasing nitric oxide into the surrounding environment. This nitric oxide is then able to interact with various cellular components, such as enzymes and cell membranes, to produce various biochemical and physiological effects.
Biochemical and Physiological Effects
3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the production of nitric oxide in cells, which can lead to increased levels of nitric oxide in the surrounding environment. This increased nitric oxide can then interact with various cellular components, such as enzymes and cell membranes, to produce a range of effects. These effects include the regulation of gene expression, the regulation of cell signaling pathways, and the modulation of enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable compared to other nitric oxide donors. It is also relatively non-toxic and has a low potential for causing side effects. However, it is important to note that 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride is a relatively weak nitric oxide donor, and therefore may not be suitable for experiments that require a high concentration of nitric oxide.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride in scientific research. One potential direction is the use of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride in the study of nitric oxide-mediated signaling pathways in the brain. This could lead to a better understanding of the role of nitric oxide in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride could be used to study the effects of nitric oxide on the immune system, which could lead to a better understanding of the role of nitric oxide in autoimmune diseases. Finally, 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride could be used to study the effects of nitric oxide on cancer cells, which could lead to a better understanding of the role of nitric oxide in the development and progression of cancer.
Synthesemethoden
3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride is synthesized by the nitroalkylation of aniline with an alkyl halide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as a palladium or nickel-based compound. The reaction is highly exothermic and the product is a white crystalline solid. The yield of the reaction is typically around 80%.
Eigenschaften
IUPAC Name |
3-(3-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-4-2-5-9(10(8)12(13)14)15-7-3-6-11;/h2,4-5H,3,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZSQOJITDMELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)
![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)

![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)






![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)
